REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:8][CH:7]=1>O.C(O)C>[C:12]([C:9]1[CH:10]=[CH:11][C:6]([CH2:5][C:1]#[N:2])=[CH:7][CH:8]=1)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14] |f:0.1|
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Name
|
|
Quantity
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34.3 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C(C(C)(C)C)=O
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Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
|
Type
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TEMPERATURE
|
Details
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is refluxed for four hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The excess ethanol is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting residue is treated with ether/water
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the ether is washed with cold 50% sulfuric acid, water and sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)C1=CC=C(C=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |